molecular formula C22H32ClNO2 B14691241 4-(Diisopropylamino)-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride CAS No. 24642-33-9

4-(Diisopropylamino)-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride

Cat. No.: B14691241
CAS No.: 24642-33-9
M. Wt: 377.9 g/mol
InChI Key: QWAPXBZACIYRNT-UHFFFAOYSA-N
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Description

4-(Diisopropylamino)-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride is a synthetic compound with a complex structure, often used in various scientific research fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diisopropylamino)-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process often starts with the preparation of 1-phenylcyclopentanecarboxylic acid, which is then esterified with 4-(Diisopropylamino)-2-butynol under specific conditions to form the desired ester. The final step involves the conversion of the ester to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory methods to industrial scale, ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Diisopropylamino)-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Diisopropylamino)-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Diisopropylamino)-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other esters of 1-phenylcyclopentanecarboxylic acid and derivatives of 4-(Diisopropylamino)-2-butynol. These compounds share structural similarities but may differ in their specific functional groups and overall properties.

Uniqueness

4-(Diisopropylamino)-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

CAS No.

24642-33-9

Molecular Formula

C22H32ClNO2

Molecular Weight

377.9 g/mol

IUPAC Name

4-[di(propan-2-yl)amino]but-2-ynyl 1-phenylcyclopentane-1-carboxylate;hydrochloride

InChI

InChI=1S/C22H31NO2.ClH/c1-18(2)23(19(3)4)16-10-11-17-25-21(24)22(14-8-9-15-22)20-12-6-5-7-13-20;/h5-7,12-13,18-19H,8-9,14-17H2,1-4H3;1H

InChI Key

QWAPXBZACIYRNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC#CCOC(=O)C1(CCCC1)C2=CC=CC=C2)C(C)C.Cl

Origin of Product

United States

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